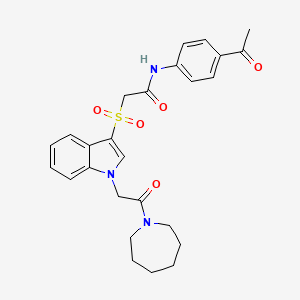

N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a derivative of acetamide with potential applications as a tyrosinase inhibitor. Tyrosinase is an enzyme linked to various dermatological disorders and has been associated with Parkinson's disease. Inhibitors of this enzyme could be beneficial in treating these conditions. The compound features an acetylphenyl ring and an acetamide group, which are key functional groups in its activity as an inhibitor .

Synthesis Analysis

The synthesis of related acetamide derivatives has been reported, where substituted benzoic acid and cinnamic acid esters are used to develop tyrosinase inhibitors. A more efficient synthetic method has been developed for the preparation of these compounds, avoiding esterification, which is typically more expensive and less efficient. The synthesis involves creating amide-based derivatives with specific geometric configurations that are crucial for their inhibitory activity .

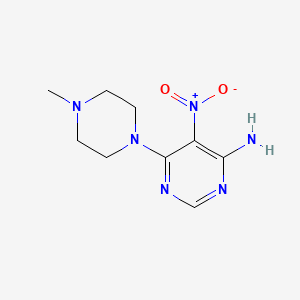

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-acetylphenyl)-2-chloroacetamide, shows that the acetylphenyl ring and the acetamide group are almost coplanar, which may be significant for the interaction with the tyrosinase enzyme. The dihedral angle between these groups in the related compounds is small, indicating a planar orientation that could be relevant for the binding to the active site of the enzyme .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring and the acetamide group. The NH-acidity of these compounds, which is a measure of their ability to donate a proton, has been studied in solvents like dimethyl sulfoxide (DMSO). The NH-acidity is shown to depend on the polar effects of the substituents, which can affect the compound's interaction with the enzyme and its overall reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their function as tyrosinase inhibitors. The crystal structures of these compounds reveal interactions such as N-H...O, C-H...O, and C-H...π, which link the molecules into a three-dimensional network. These interactions are important for the stability of the compound and could influence its solubility and bioavailability. The presence of these interactions suggests that the compound may have a stable crystalline form, which is beneficial for its use as a pharmaceutical agent .

科学的研究の応用

Biological Effects of Acetamide and Derivatives

Acetamide derivatives have been examined for their biological responses, which vary both qualitatively and quantitatively. Data have expanded knowledge on the biological consequences of exposure, reflecting the biology of the material and its usage or proposed usage. Environmental toxicology information has significantly grown, adding depth to our understanding of these chemicals (Kennedy, 2001).

N-Acetylcysteine in Psychiatry

N-acetylcysteine, a sulfur-containing amino acid, is being explored for its potential in modulating neurological pathways beneficial to brain functions. It has shown promise as an adjunctive therapy for many psychiatric conditions, reflecting its ability to interact with several neurological pathways. This points to the broader potential of acetamide derivatives in neuropsychiatric applications (Ooi, Green, & Pak, 2018).

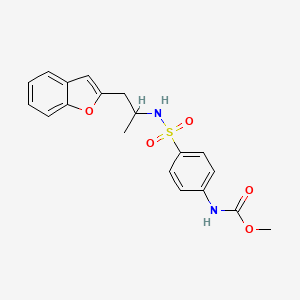

N-Sulfonylamino Azines in Medicinal Chemistry

N-sulfonylamino azines, related to the structural motif of interest, have been the subject of extensive biological activity investigations. These compounds have shown diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. They also hold promise in treating neurological disorders such as epilepsy and schizophrenia, indicating the versatile potential of this chemical structure in medicinal chemistry (Elgemeie, Azzam, & Elsayed, 2019).

Synthetic Organic Chemistry Applications

The N-Ar axis, a structural feature relevant to the compound of interest, has been a focus in synthetic organic chemistry. N-acylation reagents have been developed to achieve better chemoselectivity. The advancements in this area highlight the potential of manipulating the chemical structure of N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide for specific synthetic organic chemistry applications (Kondo & Murakami, 2001).

Sulfonamides in Clinical Therapeutics

Sulfonamides, a category to which the compound is related, are prominent in clinically used drugs, addressing a wide range of conditions. The constant evolution of sulfonamides in drug discovery points to their ongoing relevance and potential for introducing new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).

Derivatized D-Glucans: Biological Activities

Chemically modified glucans, which share structural similarities with the compound of interest through the acetamide motif, have shown potentiated biological activity in various domains, such as anticoagulation, antitumor, antioxidant, and antiviral effects. This suggests the potential of acetamide derivatives in enhancing biological activities through chemical modifications (Kagimura et al., 2015).

特性

IUPAC Name |

N-(4-acetylphenyl)-2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5S/c1-19(30)20-10-12-21(13-11-20)27-25(31)18-35(33,34)24-16-29(23-9-5-4-8-22(23)24)17-26(32)28-14-6-2-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRBRVDODYCWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2506015.png)

![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)

![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)

![Ethyl 4-[(4-chlorobenzyl)oxy]benzoate](/img/structure/B2506024.png)

![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)

![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)

![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)